molecular formula C8H8N2S2 B12103334 4,4Dimethyl-2,2bithiazolyl

4,4Dimethyl-2,2bithiazolyl

Cat. No.: B12103334
M. Wt: 196.3 g/mol
InChI Key: VYPDSJLDNVORTM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,2-bithiazolyl is a heterocyclic compound that features two thiazole rings connected by a single bond, with methyl groups attached to the fourth carbon of each thiazole ring. Thiazole rings are known for their presence in various biologically active molecules and their applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,2-bithiazolyl typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 4,4-Dimethyl-2,2-bithiazolyl are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,2-bithiazolyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4,4-Dimethyl-2,2-bithiazolyl include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles and nucleophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,2-bithiazolyl involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and other interactions with target proteins, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2,2-bithiazolyl is unique due to the presence of thiazole rings, which impart different chemical and biological properties compared to pyridine-based compounds.

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

4-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H8N2S2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h3-4H,1-2H3

InChI Key

VYPDSJLDNVORTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NC(=CS2)C

Origin of Product

United States

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